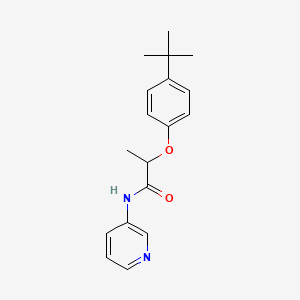

2-(4-tert-butylphenoxy)-N-3-pyridinylpropanamide

Descripción general

Descripción

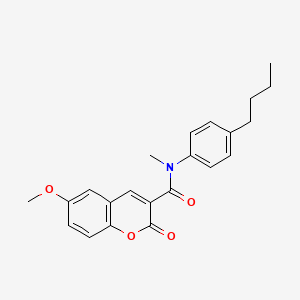

2-(4-tert-butylphenoxy)-N-3-pyridinylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials as a potential therapeutic agent for various types of cancer.

Aplicaciones Científicas De Investigación

Spin Interaction in Zinc Complexes

Research into the spin interaction within zinc complexes, including Schiff and Mannich bases, reveals insights into the behavior of zinc-coordinated phenoxyl radical species. These studies highlight the potential for advanced materials and catalysis, leveraging the specific properties of zinc and its coordination environment to influence spin states and electron transfer processes (Orio et al., 2010).

Molybdenum(VI) Complexes with Amidophenoxide

The interaction between molybdenum(VI) and amidophenoxide ligands demonstrates the intricate balance between metal-ligand and metal-amidophenoxide π bonding. This balance is crucial for understanding the catalytic and electronic properties of molybdenum complexes, with implications for catalysis and the design of new materials (Kopec et al., 2012).

Aryl C(sp2)-H Bond Hydroxylation

Developments in the hydroxylation of aryl C-H bonds using tert-butyl hydroperoxide as an oxidant, catalyzed by palladium, offer promising routes for the synthesis of phenols. This method's broad group tolerance and applicability to various substrates underscore its potential for synthetic chemistry, providing a versatile tool for creating complex organic molecules (Dong et al., 2015).

Antimalarial Activity of JPC-3210

JPC-3210 exhibits significant in vitro antimalarial activity, presenting a promising candidate for malaria treatment and prevention. Its effectiveness against multidrug-resistant Plasmodium falciparum and favorable pharmacokinetic profile highlight its potential as a new therapeutic option for combating malaria (Chavchich et al., 2016).

One-electron Oxidation and Proton-coupled Electron Transfer

The study on the one-electron oxidation of hydrogen-bonded phenols through proton-coupled electron transfer (PCET) mechanisms provides insights into the fundamental processes of electron and proton transfer in organic molecules. Understanding these mechanisms is crucial for designing efficient catalytic systems and for the development of new materials with specific electronic properties (Rhile et al., 2004).

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(17(21)20-15-6-5-11-19-12-15)22-16-9-7-14(8-10-16)18(2,3)4/h5-13H,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQDEEVOAWRVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-butoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4057621.png)

![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)

amino]-N-mesitylbutanamide](/img/structure/B4057666.png)

![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4057685.png)

![3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4057688.png)

![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)

![3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057696.png)

![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)